N-phenethyl-4-(trifluoromethyl)benzamide
Overview
Description
N-phenethyl-4-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a phenethyl group attached to a benzamide moiety, with a trifluoromethyl group at the para position of the benzamide ring.
Mechanism of Action
Target of Action
N-phenethyl-4-(trifluoromethyl)benzamide primarily targets Histone deacetylase 8 (HDAC8), a crucial enzyme involved in the regulation of gene expression . HDAC8 plays a significant role in cellular processes such as cell cycle progression and differentiation.
Mode of Action
The compound interacts with HDAC8, inhibiting its activity . This inhibition alters the acetylation status of histones, leading to changes in gene expression. The exact nature of these changes depends on the specific genes affected and the cellular context.
Biochemical Pathways
The inhibition of HDAC8 affects various biochemical pathways. These include pathways involved in cell cycle regulation, apoptosis, and differentiation . The downstream effects of these changes can vary widely, potentially leading to altered cell growth, survival, and function.
Result of Action
The molecular and cellular effects of this compound’s action are complex and depend on the specific cellular context. Given its target and mode of action, it is likely that the compound could have significant effects on cell growth, survival, and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include the presence of other compounds, the pH of the environment, temperature, and more
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with phenethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-phenethyl-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-phenethyl-4-(trifluoromethyl)benzamide include:
- 4-(trifluoromethyl)benzamide
- N-phenethylbenzamide
- N-(4-methoxyphenyl)benzamide
Uniqueness
This compound is unique due to the presence of both the phenethyl and trifluoromethyl groups. The trifluoromethyl group imparts increased stability and lipophilicity, while the phenethyl group enhances its biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(2-phenylethyl)-4-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO/c17-16(18,19)14-8-6-13(7-9-14)15(21)20-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBFVRBCRVRZFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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